molecular formula C15H24N4O2 B14536958 1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 62442-49-3

1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B14536958
CAS No.: 62442-49-3
M. Wt: 292.38 g/mol
InChI Key: DXOAOPLZGFBLFX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Another triazine derivative with similar structural features.

    1-Cyclohexyl-6-hydroxydihydro-2,4(1H,3H)-pyrimidinedione: A related compound with hydroxyl groups.

Uniqueness

1-Cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of cyclohexyl groups and the specific arrangement of functional groups, which can influence its chemical reactivity and potential applications. Its distinct structure may confer unique biological activities and industrial uses compared to other similar compounds.

Properties

CAS No.

62442-49-3

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

1-cyclohexyl-6-(cyclohexylamino)-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C15H24N4O2/c20-14-17-13(16-11-7-3-1-4-8-11)19(15(21)18-14)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,16,17,18,20,21)

InChI Key

DXOAOPLZGFBLFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=O)NC(=O)N2C3CCCCC3

Origin of Product

United States

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